3-(Bromomethyl)-3-methylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylcyclobutan-1-one is an organic compound with a unique structure featuring a bromomethyl group attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one typically involves the bromination of 3-methylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is 3-methylcyclobutanone.
Scientific Research Applications
3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives can be used to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylcyclobutan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-methylcyclobutan-1-one
- 3-(Iodomethyl)-3-methylcyclobutan-1-one
- 3-(Hydroxymethyl)-3-methylcyclobutan-1-one
Uniqueness
3-(Bromomethyl)-3-methylcyclobutan-1-one is unique due to the presence of the bromine atom, which is a good leaving group and facilitates various nucleophilic substitution reactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H9BrO |
---|---|
Molecular Weight |
177.04 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3 |
InChI Key |
QJIWNZDFEHTTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.